molecular formula C16H20N2O3 B2406064 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea CAS No. 1795302-09-8

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea

Cat. No. B2406064
M. Wt: 288.347
InChI Key: WLDGOBXDPUFNPD-UHFFFAOYSA-N
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Description

The compound “1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a methoxyethyl group, a phenethyl group, and a urea group.


Chemical Reactions Analysis

Furan compounds are known to participate in a variety of chemical reactions. They can undergo reactions such as electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group combined with other substituents have shown significant antiproliferative activity against cancer cells. The most promising compound in this series exhibited potent vascular disrupting properties derived from its effect on vascular endothelial cells, indicating a potential application in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).

Synthesis and Chemical Properties

  • The synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for anticancer and antiangiogenic activities demonstrates the compound's potential in medicinal chemistry (Romagnoli et al., 2015).
  • An efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position shows the compound's versatility as a chemical intermediate for creating chiral resolving agents (Zhong et al., 2005).

Enzymatic Polymerization

Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been achieved, producing novel biobased furan polyesters. This underscores the compound's role in the development of sustainable materials and highlights its importance in green chemistry (Jiang et al., 2014).

Photoreactions and Photochemical Preparations

  • The study on easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan and its derivatives shows the compound's applicability in creating new chemical entities through photoreactions (Guizzardi et al., 2000).

Conversion to Furan Derivatives

Research into the conversion of plant biomass to furan derivatives has emphasized the potential of these compounds in sustainable chemistry, offering new pathways for the generation of polymers, functional materials, and fuels (Chernyshev et al., 2017).

properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGOBXDPUFNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea

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